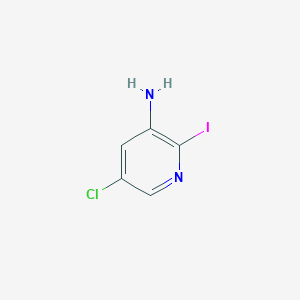

5-Chloro-2-iodopyridin-3-amine

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry

The pyridine ring is an essential structural motif in chemistry, recognized as a "privileged scaffold" in medicinal chemistry. aaronchem.com This nitrogen-containing heterocycle is a key component in over 7,000 existing drug molecules and is found in numerous natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). aaronchem.com Its prevalence is due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile framework for building structurally diverse molecules. aaronchem.com

The introduction of halogen atoms onto the pyridine scaffold significantly enhances its utility. Halogens, particularly chlorine, bromine, and iodine, are not mere hydrophobic substituents; they can act as Lewis acids and participate in highly directional, non-covalent interactions known as halogen bonds. bldpharm.com This interaction occurs between the electropositive region on the halogen atom (termed a σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein. bldpharm.com The strength of this interaction generally increases with the size of the halogen, following the trend I > Br > Cl. bldpharm.com This property makes halogenated pyridines exceptionally valuable for designing potent and selective ligands for biological targets. Furthermore, halogen atoms serve as crucial handles for synthetic modification, most notably in transition metal-catalyzed cross-coupling reactions, which are foundational methods in modern drug discovery and materials science. evitachem.comrsc.org

Strategic Importance of 5-Chloro-2-iodopyridin-3-amine as a Synthetic Synthon

A "synthon" is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during a synthesis. This compound is a strategically important synthon due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of carbon-halogen bonds follows the order C–I > C–Br > C–Cl. nih.gov This predictable reactivity hierarchy is based on the bond dissociation energies (BDEs) of the respective C-X bonds. nih.gov

For this compound, this principle allows for highly selective functionalization. The carbon-iodine bond at the C-2 position is significantly more reactive and will preferentially undergo oxidative addition to a palladium(0) catalyst over the more robust carbon-chlorine bond at the C-5 position. nih.govwhiterose.ac.uk This intrinsic chemoselectivity enables chemists to first introduce a substituent (e.g., an aryl, alkyl, or alkyne group) at the C-2 position while leaving the C-5 chloro group untouched for a subsequent, different coupling reaction under more forcing conditions.

This capacity for sequential, site-selective derivatization makes this compound a valuable building block for the streamlined synthesis of complex, highly substituted pyridines. nih.govnih.gov Such molecules are sought after in pharmaceutical research for library development and lead optimization. evitachem.comnetascientific.com The amino group at the C-3 position provides an additional site for modification, further expanding the synthetic possibilities. While specific research on this exact isomer is not widespread, the principles governing its reactivity are well-established, and related dihalogenated pyridines are frequently used as key intermediates in the synthesis of bioactive compounds and advanced materials. evitachem.comnetascientific.com

Evolution of Research in Substituted Aminopyridines

Research into aminopyridines has been a cornerstone of heterocyclic chemistry for over a century, with interest intensifying in the mid-20th century due to their biological activities. nsf.gov The earliest and most classic method for synthesizing 2-aminopyridines is the Chichibabin reaction, first reported in 1914. This reaction typically involves heating pyridine with sodium amide in an inert solvent and has been of great industrial importance. evitachem.comacs.org Similarly, the synthesis of chlorinated aminopyridines often relied on direct chlorination using chlorine gas in strong acid, a method that is effective but raises significant safety and environmental concerns. nih.gov

Over the last few decades, the field has evolved dramatically, moving towards more sophisticated, efficient, and safer synthetic methodologies. nih.gov The limitations of classical methods, such as harsh reaction conditions and lack of regioselectivity, spurred the development of modern catalytic systems. A major breakthrough was the application of palladium-catalyzed cross-coupling reactions for C-N bond formation (Buchwald-Hartwig amination), which provides a general and mild route to aminopyridines from corresponding halopyridines. netascientific.com

Contemporary research focuses on developing novel multicomponent reactions that can construct highly substituted aminopyridine cores in a single step from simple precursors. nsf.govacs.org These modern methods offer improved yields, greater functional group tolerance, and superior control over regioselectivity, paving the way for the efficient synthesis of novel aminopyridine-based compounds for a wide range of applications. nih.govnsf.gov

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLCNFXOJAJGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704634 | |

| Record name | 5-Chloro-2-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057322-74-3 | |

| Record name | 5-Chloro-2-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Iodopyridin 3 Amine and Its Regioisomers

Direct Halogenation Strategies

Direct halogenation serves as a primary and effective method for the synthesis of halogenated aminopyridines. This approach involves the direct introduction of halogen atoms onto an aminopyridine core, with the regioselectivity of the reaction being heavily influenced by the directing effects of the amino group and any existing substituents on the pyridine (B92270) ring.

Iodination of Aminopyridine Precursors (e.g., from 5-chloro-2-aminopyridine)

The synthesis of compounds like 2-amino-5-chloro-3-iodopyridine, a regioisomer of the title compound, typically starts from a pre-halogenated precursor such as 2-amino-5-chloropyridine. The amino group at the 2-position strongly activates the pyridine ring towards electrophilic substitution, primarily directing incoming electrophiles to the 3- and 5-positions. Since the 5-position is already occupied by a chlorine atom, electrophilic iodination is directed to the 3-position.

A parallel synthesis for the analogous bromo compound, 2-amino-5-bromo-3-iodopyridine, provides a well-documented example of this strategy. ijssst.info The synthesis begins with the bromination of 2-aminopyridine (B139424) using N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyridine (B118841). This intermediate is then subjected to iodination to introduce an iodine atom at the 3-position. ijssst.info This two-step halogenation process—chlorination followed by iodination—is a common and effective pathway for producing such trisubstituted pyridines.

Similarly, the synthesis of 2-amino-5-fluoro-3-iodopyridine (B113054) has been achieved by the direct iodination of 2-amino-5-fluoropyridine (B1271945) using powdered iodine in the presence of silver sulphate in ethanol.

Influence of Reagents and Reaction Conditions on Product Formation

The choice of reagents and the specific reaction conditions are paramount in controlling the outcome and efficiency of the halogenation process. Different iodinating agents and systems have been developed to achieve desired regioselectivity and yield.

For the iodination of activated pyridines, several systems are commonly employed:

Iodine and an Oxidizing Agent: A common method involves using molecular iodine (I₂) in conjunction with an oxidizing agent. For instance, the synthesis of 2-amino-5-iodopyridine (B21400) can be performed using iodine and hydrogen peroxide in an aqueous solution, which presents a more environmentally friendly approach by avoiding organic solvents. google.com

Iodide Salts and an Oxidant: An effective system for the iodination of 2-amino-5-bromopyridine utilizes a combination of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in the presence of sulfuric acid. ijssst.info This in-situ generation of the iodinating species allows for controlled reaction conditions.

Iodine with a Metal Salt: Historically, reagents like mercuric acetate (B1210297) have been used with elemental iodine to facilitate the iodination of 2-aminopyridines. google.com However, due to the toxicity of mercury compounds, these methods are now less favored. Silver sulphate has also been used effectively to promote iodination.

N-Iodosuccinimide (NIS): NIS is a mild and efficient electrophilic iodinating agent often used for activated aromatic and heteroaromatic rings.

The reaction conditions, including solvent and temperature, play a crucial role. For example, the bromination of 2-aminopyridine with NBS is typically carried out in acetone (B3395972) at a controlled temperature of 10 °C to achieve high yield and purity. ijssst.info The subsequent iodination using the KI/KIO₃ system is performed at an elevated temperature of 100 °C. ijssst.info

| Precursor | Iodinating Reagent(s) | Solvent/Medium | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-bromopyridine | KI, KIO₃, H₂SO₄ | Water | 100 °C | 73.7% | ijssst.info |

| 2-Amino-5-fluoropyridine | I₂, Silver sulphate | Ethanol | Ambient | - | |

| 2-Aminopyridine | I₂, H₂O₂ | Water | 80-90 °C | - | google.com |

| 2-Aminopyridine | I₂, Mercuric acetate | Water/Dioxane | 70 °C | 60% | google.com |

Metal-Catalyzed Coupling Approaches

Modern synthetic organic chemistry frequently utilizes metal-catalyzed cross-coupling reactions to form carbon-halogen bonds, offering an alternative to direct electrophilic halogenation. These methods can provide high regioselectivity and functional group tolerance.

Palladium-Catalyzed Cross-Coupling in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for the functionalization of pyridine rings. While not explicitly documented for the synthesis of 5-Chloro-2-iodopyridin-3-amine, these methods are, in principle, applicable. For instance, a suitably protected 3-amino-5-chloropyridine (B188169) derivative bearing a boronic acid or ester at the 2-position could be coupled with an iodine source under palladium catalysis. Conversely, a 3-amino-5-chloro-2-halopyridine (where the halogen is Br or another Cl) could undergo a coupling reaction with an organometallic iodide reagent. The development of specialized ligands and reaction conditions has expanded the scope of these reactions to include complex and highly functionalized pyridine substrates.

Development of One-Step Synthetic Routes

The development of one-pot or one-step synthetic routes is a significant goal in chemical synthesis, aiming to improve efficiency, reduce waste, and simplify procedures. While a specific one-step route for the title compound is not detailed in the available literature, multicomponent reactions (MCRs) and cascade reactions represent a frontier in this area. A hypothetical one-pot synthesis could involve the sequential and regioselective halogenation of a 3-aminopyridine (B143674) precursor without the isolation of intermediates, controlled by the precise addition of different halogenating agents and adjustment of reaction conditions.

Environmentally Benign Synthetic Protocols

Increasing emphasis is placed on developing "green" synthetic methods that minimize environmental impact. This involves using less hazardous solvents, reducing waste, and improving atom economy.

In the context of synthesizing halogenated pyridines, environmentally benign protocols focus on several key areas. One significant advancement is the use of water as a reaction solvent, replacing volatile and often toxic organic solvents. The synthesis of 2-amino-5-iodopyridine using iodine and hydrogen peroxide in water is an example of such a protocol. google.com This method is not only safer but also simplifies the workup procedure.

Furthermore, developing protocols that avoid the use of toxic heavy metal reagents, such as the mercuric acetate previously used in iodinations, is a critical aspect of green chemistry. google.com Modern methods utilizing reagents like KI/KIO₃ or catalytic systems are preferred as they present a lower environmental and health risk. ijssst.info Efficient, high-yield reactions also contribute to greener synthesis by minimizing the generation of byproducts and unreacted starting materials.

Comparative Synthesis of Closely Related Chloroiodopyridinamines

The synthesis of chloroiodopyridinamines often involves a two-step approach: the chlorination of an aminopyridine followed by iodination, or vice versa. The regioselectivity of these halogenation reactions is highly dependent on the directing effects of the amino group and the existing halogen substituent, as well as the choice of halogenating agent and reaction conditions.

Synthesis of 2-chloro-3-iodopyridin-4-amine (B1632570)

A detailed synthetic procedure for 2-chloro-3-iodopyridin-4-amine has been reported starting from the readily available 2-chloropyridin-4-amine. The synthesis involves the direct iodination of the precursor using iodine monochloride (ICl) in acetic acid.

The reaction proceeds by dissolving 2-chloropyridin-4-amine and sodium acetate trihydrate in acetic acid. A solution of iodine monochloride in acetic acid is then added dropwise, and the mixture is heated. The use of sodium acetate is crucial as it acts as a buffer, modulating the acidity of the reaction medium. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. After completion, the product is isolated through extraction and purified by column chromatography. This method provides a direct and efficient route to 2-chloro-3-iodopyridin-4-amine.

Synthesis of 6-chloro-2-iodopyridin-3-amine (B1319488)

The synthesis of 6-chloro-2-iodopyridin-3-amine generally starts with 6-chloropyridin-3-amine. The introduction of the iodine atom at the 2-position is achieved through electrophilic iodination. A common and effective iodinating agent for this transformation is N-iodosuccinimide (NIS).

In a typical procedure, 6-chloropyridin-3-amine is dissolved in a suitable organic solvent, such as dimethylformamide (DMF). N-iodosuccinimide is then added to the solution, and the reaction is stirred at room temperature for an extended period. The reaction's progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated by aqueous workup and purified. The amino group at the 3-position directs the incoming electrophile (iodine) to the ortho-position (C2), which is sterically less hindered than the C4 position.

Synthesis of 2-chloro-5-iodopyridin-3-amine (B1586668)

The synthesis of 2-chloro-5-iodopyridin-3-amine is less commonly described in the literature. However, a plausible synthetic route would involve the iodination of 2-chloro-pyridin-3-amine. The directing effects of the amino group at C3 and the chloro group at C2 would influence the position of iodination. The amino group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. In this case, the position para to the amino group (C5) is the most likely site for electrophilic substitution. Therefore, reacting 2-chloro-pyridin-3-amine with a suitable iodinating agent, such as N-iodosuccinimide or iodine with an oxidizing agent, would be the logical approach to obtain 2-chloro-5-iodopyridin-3-amine.

A general procedure would involve dissolving 2-chloro-pyridin-3-amine in a solvent and treating it with the iodinating reagent under appropriate temperature and time conditions. The workup and purification would follow standard organic synthesis protocols.

The following table summarizes the comparative synthetic methodologies for these closely related chloroiodopyridinamines.

| Target Compound | Starting Material | Reagents | Solvent | Key Conditions | Yield |

| 2-chloro-3-iodopyridin-4-amine | 2-chloropyridin-4-amine | Iodine monochloride, Sodium acetate trihydrate | Acetic acid | Heating | Not specified |

| 6-chloro-2-iodopyridin-3-amine | 6-chloropyridin-3-amine | N-Iodosuccinimide | Dimethylformamide | Room temperature | Not specified |

| 2-chloro-5-iodopyridin-3-amine | 2-chloro-pyridin-3-amine | N-Iodosuccinimide (or other iodinating agent) | Not specified | Not specified | Not specified |

It is important to note that the yields for these reactions can vary depending on the specific conditions and scale of the synthesis. The choice of starting material and the desired substitution pattern are the primary factors that dictate the synthetic strategy for these valuable building blocks.

Chemical Reactivity and Transformative Potential of 5 Chloro 2 Iodopyridin 3 Amine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halopyridines. nih.gov In 5-Chloro-2-iodopyridin-3-amine, the pyridine (B92270) ring is activated towards nucleophilic attack due to its electron-deficient nature. The reaction is further influenced by the positions of the halogen atoms relative to the ring nitrogen and the amino group.

In nucleophilic substitution reactions involving amines, this compound exhibits significant regioselectivity. The reactivity of halogens in SNAr reactions on pyridine rings is dependent on their position and leaving group ability. Generally, positions 2 and 4 are more activated towards nucleophilic attack than position 3. Furthermore, iodide is a better leaving group than chloride. Consequently, nucleophilic attack by an amine would be expected to preferentially displace the iodide at the C2 position.

While direct, non-catalyzed amination reactions on such substrates can occur, they often require forcing conditions. youtube.com In many synthetic applications, palladium-catalyzed methods like the Buchwald-Hartwig amination are preferred for their milder conditions and broader scope. nih.govmyskinrecipes.com However, under thermal SNAr conditions, the reaction proceeds via the addition of a nucleophile to the aromatic ring, disrupting the aromaticity, followed by the expulsion of the halide leaving group. youtube.com The inherent reactivity differences between the C-I and C-Cl bonds in this compound allow for selective functionalization, making it a valuable intermediate in the synthesis of more complex molecules. myskinrecipes.com

The displacement of halogen atoms in this compound by nucleophiles typically follows the nucleophilic aromatic substitution (SNAr) mechanism. This process is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic systems.

The SNAr mechanism involves two main steps:

Nucleophilic Addition: The nucleophile (e.g., an amine) attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com The negative charge of this intermediate is delocalized over the pyridine ring and is particularly stabilized when the substitution occurs at the 2- or 4-positions, as the charge can be accommodated by the electronegative nitrogen atom.

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the halide ion (iodide or chloride). youtube.com The rate of this step is influenced by the leaving group's ability, with iodide being superior to chloride.

Computational studies on related halopyridine systems confirm that C-halogen bond formation and cleavage can occur via an SNAr pathway, where the stability of the intermediate and the energy barrier for leaving group elimination are key factors. nih.govresearchgate.net

Applications of 5 Chloro 2 Iodopyridin 3 Amine in Advanced Organic Synthesis

Construction of Privileged Heterocyclic Scaffolds (e.g., Pyrrolo[3,2-c]pyridines, Furo[3,2-b]pyridines)

The structural framework of 5-Chloro-2-iodopyridin-3-amine is particularly well-suited for the synthesis of fused heterocyclic systems, which are considered "privileged scaffolds" due to their frequent appearance in biologically active molecules. The presence of the iodo and amino groups in a 1,2-relationship facilitates the construction of fused five-membered rings, leading to the formation of pyrrolo[3,2-c]pyridines and furo[3,2-b]pyridines.

Pyrrolo[3,2-c]pyridines:

The synthesis of the pyrrolo[3,2-c]pyridine core from this compound can be effectively achieved through palladium-catalyzed reactions such as the Sonogashira coupling followed by an intramolecular cyclization. In a typical reaction sequence, the iodo group at the C2 position undergoes a Sonogashira coupling with a terminal alkyne. The resulting 2-alkynyl-3-aminopyridine intermediate can then undergo an intramolecular cyclization, often promoted by a base or a transition metal catalyst, to afford the desired pyrrolo[3,2-c]pyridine scaffold. The chloro substituent at the C5 position remains available for further diversification, allowing for the generation of a library of analogues. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the synthetic strategy is well-established for structurally similar 2-iodo-3-aminopyridines. nih.gov

Furo[3,2-b]pyridines:

Similarly, the furo[3,2-b]pyridine (B1253681) scaffold can be constructed from this compound. One potential synthetic route involves a palladium-catalyzed coupling of the iodo group with a suitable oxygen-containing coupling partner, followed by an intramolecular cyclization. For instance, a Sonogashira coupling with a propargyl alcohol derivative could be followed by a base- or metal-catalyzed intramolecular hydroalkoxylation to form the furan (B31954) ring. The Larock indole (B1671886) synthesis, a powerful method for constructing fused heterocycles, provides a conceptual framework for such transformations, although its direct application to furan synthesis from this specific starting material would require further investigation. google.com

| Heterocyclic Scaffold | Key Reaction | Reagents and Conditions |

| Pyrrolo[3,2-c]pyridines | Sonogashira Coupling and Intramolecular Cyclization | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, base (e.g., Et₃N) |

| Furo[3,2-b]pyridines | Sonogashira Coupling and Intramolecular Hydroalkoxylation | Propargyl alcohol derivative, Pd catalyst, base or other cyclization promoter |

Intermediate in Pharmaceutical and Agrochemical Development

The pyridine (B92270) core is a ubiquitous feature in a vast array of pharmaceutical and agrochemical agents. The specific substitution pattern of this compound makes it an attractive intermediate for the synthesis of complex molecules in these fields.

Pharmaceutical Development:

Agrochemical Development:

In agrochemical research, functionalized pyridines are integral to the development of new herbicides, fungicides, and insecticides. The unique electronic properties and steric profile imparted by the chloro and iodo substituents, along with the reactive amino group, can be exploited to design molecules with high efficacy and selectivity towards their biological targets. For instance, certain pyridazine (B1198779) derivatives, which share structural similarities with functionalized pyridines, have shown promising antifungal activity. nih.govmdpi.com The ability to further functionalize the this compound scaffold allows for the systematic exploration of structure-activity relationships in the quest for novel crop protection agents.

| Application Area | Target Molecule Class | Potential Synthetic Utility |

| Pharmaceuticals | Kinase Inhibitors (e.g., JAK inhibitors) | Precursor for the synthesis of the core heterocyclic scaffold. |

| Agrochemicals | Fungicides, Herbicides, Insecticides | Building block for the construction of novel active ingredients. |

Synthesis of Poly-Functionalized Pyridine Derivatives

The differential reactivity of the chloro and iodo substituents on the this compound ring provides an excellent platform for the synthesis of poly-functionalized pyridine derivatives. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective functionalization at the C2 position, leaving the C5 chloro group intact for subsequent transformations.

This stepwise functionalization can be achieved through a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. For example, a Suzuki coupling at the C2 position can introduce an aryl or heteroaryl group, followed by a subsequent coupling reaction at the C5 position to introduce a different substituent. The amino group at the C3 position can also be modified or used to direct the regioselectivity of certain reactions. This synthetic versatility enables the creation of a wide range of highly substituted pyridine derivatives with tailored electronic and steric properties.

| Reaction Type | Position of Primary Reaction | Subsequent Reaction Position | Example Substituent Introduced |

| Suzuki Coupling | C2 (Iodo) | C5 (Chloro) | Aryl, Heteroaryl |

| Sonogashira Coupling | C2 (Iodo) | C5 (Chloro) | Alkynyl |

| Stille Coupling | C2 (Iodo) | C5 (Chloro) | Stannyl, Vinyl |

| Heck Coupling | C2 (Iodo) | C5 (Chloro) | Alkene |

Role as Building Blocks in Material Science

The unique electronic properties of functionalized pyridine rings make them valuable components in the design of new materials for electronic and optoelectronic applications. While the direct use of this compound in material science is not extensively reported, its potential as a building block is significant.

The ability to introduce various functional groups onto the pyridine ring through the synthetic strategies described above allows for the tuning of the material's electronic properties, such as its energy levels (HOMO/LUMO) and charge transport characteristics. For instance, incorporating this pyridine derivative into conjugated polymers could lead to materials with interesting photophysical properties suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrogen atom in the pyridine ring can also act as a coordination site for metal ions, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing.

| Material Class | Potential Application | Role of this compound |

| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Monomer unit for tuning electronic and photophysical properties. |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis, Sensing | Ligand precursor with a coordination site and functionalizable periphery. |

Medicinal Chemistry and Biological Activity of 5 Chloro 2 Iodopyridin 3 Amine Derivatives

Pyridine (B92270) Scaffolds in Drug Design and Discovery

Pyridine-based ring systems are among the most extensively utilized heterocycles in the field of drug design, largely due to their significant impact on pharmacological activity. This has resulted in the discovery of a multitude of therapeutic agents with broad-spectrum applications. nih.govnih.gov The pyridine moiety is a key component in a variety of natural products, such as vitamins like niacin and pyridoxine (B80251), and coenzymes. nih.gov In the realm of synthetic medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because of its ability to bind to multiple biological targets with high affinity. nih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also be protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological targets. nih.gov The aromatic nature of the pyridine ring allows it to engage in π-π stacking interactions with aromatic residues in proteins. Furthermore, the pyridine ring can be readily substituted with various functional groups, which allows for the modulation of its electronic properties, lipophilicity, and steric profile. This versatility enables medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.

Numerous FDA-approved drugs contain a pyridine or dihydropyridine (B1217469) scaffold, highlighting the therapeutic importance of this heterocyclic system. Examples include isoniazid (B1672263) for tuberculosis, delavirdine (B1662856) for HIV/AIDS, and crizotinib (B193316) for cancer. nih.gov The continued exploration of novel pyridine derivatives remains a highly active area of research, with the expectation that many new pharmaceuticals containing this scaffold will be developed in the coming years. nih.gov

Enzyme Inhibition Studies and Mechanism of Action (referencing related pyridine derivatives)

Derivatives of halogenated pyridines have demonstrated significant potential as enzyme inhibitors. For instance, indole (B1671886) chloropyridinyl ester derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (3CLpro), an essential enzyme for viral replication. nih.govnih.gov The mechanism of action for these inhibitors is often covalent, targeting a key cysteine residue in the active site of the enzyme.

One notable study focused on 5-chloropyridinyl indole carboxylate derivatives. nih.gov Compound 1 from this series exhibited a SARS-CoV-2 3CLpro inhibitory IC₅₀ value of 250 nM. nih.govnih.gov Further optimization led to the development of compound 7d , an N-allyl derivative, which showed an even more potent enzyme inhibitory IC₅₀ value of 73 nM. nih.govnih.gov The importance of the pyridinyl ester functionality was highlighted by the fact that the corresponding carboxamide derivative (9a ) and a 3-chlorophenyl indole derivative (9b ) showed no significant enzyme inhibitory activity. nih.gov

X-ray crystallographic studies of these inhibitors bound to the 3CLpro enzyme have provided valuable insights into their binding modes. These studies reveal how the inhibitors occupy the active site and form key interactions with the surrounding amino acid residues, leading to the inhibition of enzymatic activity. nih.gov

Table 1: Enzyme Inhibition by 5-Chloropyridinyl Indole Carboxylate Derivatives against SARS-CoV-2 3CLpro

| Compound | Modification | IC₅₀ (nM) |

|---|---|---|

| 1 | - | 250 |

| 7d | N-allyl derivative | 73 |

| 9a | Carboxamide derivative | No significant activity |

| 9b | 3-chlorophenyl indole derivative | No significant activity |

Modulation of Biological Targets (e.g., GABA Receptors, Specific Enzymes)

Flavonoids, which are polyphenolic compounds, have been shown to modulate GABA-A receptors. nih.gov Similarly, neurosteroids are endogenous modulators of GABA-A receptors. mdpi.com These examples, while not direct derivatives of the title compound, illustrate the principle that heterocyclic and aromatic structures can allosterically modulate the function of these ion channels. nih.govmdpi.com Given the structural features of 5-Chloro-2-iodopyridin-3-amine derivatives, it is plausible that they could be designed to interact with such receptors.

Beyond GABA receptors, specific enzymes are key targets for pyridine derivatives. As discussed in the previous section, the SARS-CoV-2 main protease (3CLpro) is a validated target for 5-chloropyridinyl indole carboxylate derivatives. nih.govnih.gov The specificity of these compounds for their target enzyme is a critical aspect of their therapeutic potential, as it minimizes off-target effects.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For the 5-chloropyridinyl indole carboxylate derivatives targeting the SARS-CoV-2 3CLpro, a clear SAR has been established. nih.gov

The ester linkage between the 5-chloropyridinol and the indole carboxylic acid was found to be essential for activity, as replacing it with an amide linkage resulted in a loss of inhibitory effect. nih.gov Modifications to the indole nitrogen also had a significant impact on potency. The introduction of an N-allyl group in compound 7d led to a more than three-fold increase in enzyme inhibitory activity compared to the parent compound 1 . nih.govnih.gov

Furthermore, the position of the ester linkage on the indole ring is critical. Inhibitors with the 5-chloropyridinyl ester at the 4-position of the indole ring were found to be the most potent. researchgate.net Molecular docking studies have helped to rationalize these SAR findings by providing models of the inhibitor-enzyme complexes and highlighting the key interactions that contribute to binding affinity. researchgate.net

Antimicrobial and Antitubercular Activities

Pyridine derivatives are known to exhibit a wide range of antimicrobial activities. nih.gov While specific studies on this compound derivatives are limited, related compounds have shown promise. For instance, a series of 5-nitrofuran-triazole conjugates, which are heterocyclic compounds, were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. nih.gov Several of these compounds exhibited a minimum inhibitory concentration (MIC) value of 1.17 μg/ml against different bacterial strains. nih.gov

In the context of antitubercular activity, pyrazinamide, a pyridine derivative, is a first-line drug for the treatment of tuberculosis. This has spurred the development of other pyridine-containing compounds as potential antitubercular agents. mdpi.com A study on 5-arylaminouracil derivatives showed that most of the compounds had a negative effect on the growth of the Mycobacterium tuberculosis H37Rv strain, with 100% inhibition observed at concentrations between 5 and 40 μg/mL. nih.gov One derivative was particularly active against a multidrug-resistant strain of M. tuberculosis with a MIC₉₀ of 5 μg/mL. nih.gov

Antiviral Applications

The antiviral potential of pyridine derivatives is well-documented, with activity reported against a variety of viruses. researchgate.net As highlighted in the enzyme inhibition section, derivatives of 5-chloropyridinyl indole carboxylate have emerged as potent inhibitors of the SARS-CoV-2 main protease, leading to significant antiviral activity. nih.govnih.gov

Compound 1 from this series not only inhibited the viral protease but also showed antiviral efficacy in a cell-based assay with an EC₅₀ value of 2.8 μM in VeroE6 cells. nih.govnih.gov This is comparable to the antiviral activity of remdesivir, which had an EC₅₀ value of 1.2 μM in the same assay. nih.govnih.gov In vitro studies using indole chloropyridinyl ethers against SARS-CoV-2 in Vero C1008 cell culture showed that these compounds effectively suppress viral reproduction, particularly when administered after infection. scilit.com At concentrations ranging from 12.5 to 50.0 µg/ml, these drugs almost completely suppressed the reproduction of the SARS-CoV-2 virus. scilit.com

Table 2: Antiviral Activity of 5-Chloropyridinyl Indole Carboxylate Derivatives against SARS-CoV-2 in VeroE6 Cells

| Compound | Antiviral EC₅₀ (µM) |

|---|---|

| 1 | 2.8 |

| Remdesivir (control) | 1.2 |

Anticancer Research and Cytotoxicity

The pyridine scaffold is a common feature in many anticancer agents. While specific research on the anticancer activity of this compound derivatives is not extensively reported, related structures have been investigated. For example, a series of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones showed significant anticancer activity. nih.gov The presence of the chloro-substituted moiety was found to be a necessary requirement for the anticancer effects. nih.gov

In another study, novel 5-chloro-indole-2-carboxylate derivatives were developed as potent inhibitors of mutant EGFR/BRAF pathways, which are crucial targets in cancer therapy. mdpi.com These compounds displayed significant antiproliferative activity with GI₅₀ values ranging from 29 nM to 78 nM against various cancer cell lines. mdpi.com The most potent derivative showed an IC₅₀ value of 68 nM for EGFR inhibition, which was more potent than the reference drug erlotinib. mdpi.com

The cytotoxicity of these compounds is a critical factor in their development as therapeutic agents. The 5-chloro-indole-2-carboxylate derivatives were found to be non-cytotoxic at concentrations where they exhibited antiproliferative activity. mdpi.com

Advanced Characterization and Analytical Methodologies for 5 Chloro 2 Iodopyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-Chloro-2-iodopyridin-3-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C, detailed information about the chemical environment of each atom can be obtained.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring and the amine group would give rise to distinct signals. The aromatic protons, due to their different electronic environments influenced by the chloro, iodo, and amino substituents, would appear as doublets in the aromatic region of the spectrum. The coupling between adjacent protons would result in specific splitting patterns, and the integration of these signals would correspond to the number of protons. The protons of the amine group (-NH₂) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the this compound structure would produce a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached substituents. The carbon atom bonded to the iodine (C2) would be expected to appear at a relatively high field (lower ppm value) due to the heavy atom effect of iodine. Conversely, the carbons attached to the more electronegative chlorine (C5) and nitrogen atoms (C3) would be deshielded and appear at a lower field (higher ppm values).

A representative, though hypothetical, dataset for the NMR analysis of this compound is presented below.

| Table 1: Predicted ¹H NMR Spectral Data for this compound | ||

|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~7.8-8.0 | d |

| H-6 | ~8.1-8.3 | d |

| -NH₂ | Broad singlet (variable) | s |

| Table 2: Predicted ¹³C NMR Spectral Data for this compound | |

|---|---|

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~90-100 |

| C-3 | ~145-150 |

| C-4 | ~135-140 |

| C-5 | ~120-125 |

| C-6 | ~150-155 |

Mass Spectrometry Techniques (e.g., LC-MS/MS, GC/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for halogenated aromatic amines may involve the loss of the halogen atoms or the amino group, leading to the formation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental formula of the compound. The exact mass of this compound is approximately 253.9108 g/mol .

| Table 3: Key Mass Spectrometry Data for this compound | |

|---|---|

| Parameter | Value |

| Molecular Formula | C₅H₄ClIN₂ |

| Molecular Weight | ~254.45 g/mol |

| Exact Mass | ~253.9108 u |

| Predicted [M]⁺ Peak (m/z) | 254 |

| Predicted [M+2]⁺ Peak (m/z) | 256 |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) and Spectral Interpretation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration would likely be observed around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations would be observed at lower wavenumbers, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, can also be used to characterize the vibrational modes. The pyridine ring vibrations are often strong in the Raman spectrum.

| Table 4: Predicted FT-IR Absorption Bands for this compound | |

|---|---|

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| N-H Bend | 1600 - 1650 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-I Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

| Table 5: Anticipated X-ray Crystallography Parameters for this compound | |

|---|---|

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths & Angles | Precise geometry of the molecule |

| Intermolecular Interactions | Details of hydrogen bonding, halogen bonding, and π-stacking |

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Iodopyridin 3 Amine

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For 5-Chloro-2-iodopyridin-3-amine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its molecular geometry, charge distribution, and vibrational modes.

Electronic Structure: DFT calculations can determine the optimized molecular geometry, bond lengths, and bond angles. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red) around the nitrogen atom of the pyridine (B92270) ring and the amino group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amine group.

Vibrational Analysis: Theoretical vibrational analysis via DFT predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. These theoretical spectra are crucial for interpreting experimental spectroscopic data. For instance, calculations on similar halogenated aminopyridines have successfully assigned characteristic vibrational frequencies. A similar analysis for this compound would provide a detailed understanding of its vibrational properties.

Below is an illustrative table of predicted vibrational frequencies for key functional groups, as would be obtained from a typical DFT calculation.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | Amine (-NH₂) | ~3500 |

| N-H Symmetric Stretch | Amine (-NH₂) | ~3400 |

| C-H Stretch | Pyridine Ring | ~3100 |

| N-H Scissoring | Amine (-NH₂) | ~1620 |

| C=C/C=N Ring Stretch | Pyridine Ring | ~1580, ~1450 |

| C-I Stretch | Iodo group | ~550 |

| C-Cl Stretch | Chloro group | ~700 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for a molecule with these functional groups.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). Substituted pyridines are common scaffolds in medicinal chemistry, particularly as kinase inhibitors. Given its structure, this compound is a plausible candidate for targeting the ATP-binding site of protein kinases, which are crucial targets in cancer therapy.

In a typical docking study, this compound would be placed into the active site of a target kinase (e.g., VEGFR-2, HER-2, or Aurora kinase). The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on binding affinity. The results would reveal potential key interactions, such as:

Hydrogen Bonding: The amino group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively. They could form crucial hydrogen bonds with residues in the kinase hinge region, a common binding motif for kinase inhibitors.

Halogen Bonding: The iodine atom at the C2 position could act as a halogen bond donor, interacting with electron-rich residues like backbone carbonyls.

Hydrophobic Interactions: The pyridine ring itself can engage in hydrophobic and π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site.

An illustrative summary of a hypothetical docking study of this compound into a kinase active site is presented below.

| Interaction Type | Ligand Group Involved | Receptor Residue Example | Predicted Binding Energy (kcal/mol) |

| Hydrogen Bond (Donor) | Amine (-NH₂) | GLU 917 (backbone C=O) | -8.5 |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | CYS 919 (backbone N-H) | |

| Halogen Bond | Iodo (-I) | LEU 840 (backbone C=O) | |

| Hydrophobic | Pyridine Ring | VAL 899, LEU 1035 |

Note: This data is hypothetical and serves to illustrate the typical output and insights gained from a molecular docking simulation.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. wuxibiology.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com

For this compound, the HOMO is likely to be localized on the electron-rich amino group and the pyridine ring, making these sites susceptible to electrophilic attack. The LUMO is expected to be distributed over the pyridine ring, particularly on the carbon atoms bearing the halogen substituents, which are known to be sites for nucleophilic aromatic substitution. FMO analysis helps rationalize the regioselectivity of reactions.

A table of hypothetical FMO properties for this compound is shown below.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.10 | Electron-donating ability (reactivity with electrophiles) |

| LUMO Energy | -1.55 | Electron-accepting ability (reactivity with nucleophiles) |

| HOMO-LUMO Gap (ΔE) | 4.55 | High kinetic stability, low overall reactivity |

| Ionization Potential (I) | 6.10 | Energy to remove an electron |

| Electron Affinity (A) | 1.55 | Energy released when an electron is added |

| Chemical Hardness (η) | 2.275 | Resistance to change in electron distribution |

Note: These energy values are illustrative examples based on calculations for similar heterocyclic compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While a QSAR study cannot be performed on a single molecule, this compound could serve as a core scaffold for developing a library of analogs to build such a model.

To develop a QSAR model, a series of derivatives would be synthesized by modifying the substituents on the pyridine ring. Their biological activity (e.g., IC₅₀ against a specific kinase) would be measured. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog. Statistical methods, such as Multiple Linear Regression (MLR) or Comparative Molecular Field Analysis (CoMFA), are used to derive an equation that links the descriptors to the activity. nih.govnih.gov

Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The resulting model can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are crucial for activity. For example, a QSAR model might reveal that bulky, electron-withdrawing groups at the 5-position increase activity, guiding the design of more potent inhibitors. CoMFA and CoMSIA methods generate 3D contour maps that visualize favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around the molecular scaffold. nih.gov

Prediction of Reaction Pathways and Selectivity

Computational chemistry can be used to model reaction mechanisms, predict the feasibility of reaction pathways, and understand regioselectivity. For a molecule like this compound, theoretical studies can explore its reactivity in various organic reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SₙAr).

By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. The activation energy (the energy barrier of the transition state) determines the reaction rate. Computational studies can compare the activation energies for different possible reaction pathways or for reactions at different sites on the molecule.

For this compound, a key question is the relative reactivity of the C-Cl and C-I bonds. Computational studies on similar halopyridines indicate that C-halogen bond formation and cleavage often proceed via an SₙAr pathway. mdpi.com Theoretical calculations would likely predict that the C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed coupling reactions due to the lower bond dissociation energy and greater ease of oxidative addition. This allows for selective functionalization at the C2 position while leaving the C5 chloro-substituent intact for subsequent transformations.

Emerging Research Avenues and Future Perspectives for 5 Chloro 2 Iodopyridin 3 Amine

Development of Sustainable Synthetic Routes

The synthesis of complex heterocyclic compounds is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and minimal environmental impact. For pyridine (B92270) derivatives, traditional synthesis methods often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents. In contrast, modern sustainable techniques such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are being developed to overcome these limitations.

Microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to higher product yields with fewer side products. This is achieved through efficient and uniform heating of the reaction mixture. Similarly, sonochemistry, which uses high-frequency sound waves, can accelerate reactions by creating localized high-pressure and high-temperature zones through a phenomenon known as acoustic cavitation. These green approaches often allow for the use of more environmentally benign solvents, or in some cases, solvent-free conditions, significantly reducing chemical waste.

| Parameter | Traditional Synthesis (Conventional Heating) | Sustainable Synthesis (Microwave/Ultrasound) |

|---|---|---|

| Reaction Time | Hours to days | Minutes to a few hours |

| Energy Consumption | High (prolonged heating) | Lower (shorter duration, efficient energy transfer) |

| Product Yield | Variable, often moderate | Generally higher yields |

| Solvent Use | Often requires large volumes of high-boiling point solvents | Reduced solvent volume or solvent-free conditions possible |

| Side Reactions | More prevalent due to prolonged exposure to high temperatures | Minimized, leading to cleaner reaction profiles and easier purification |

Innovations in Catalytic Transformations

The strategic placement of chloro and iodo substituents makes 5-Chloro-2-iodopyridin-3-amine an excellent substrate for advanced catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N) bonds. The differential reactivity of the C-I and C-Cl bonds (the C-I bond being significantly more reactive in typical palladium-catalyzed systems) allows for selective and sequential functionalization of the pyridine core.

Innovations in this field focus on developing more efficient and versatile catalyst systems that can operate under milder conditions and with lower catalyst loadings, sometimes at the parts-per-million (ppm) level. For this compound, this enables a modular approach to synthesis. First, a Suzuki-Miyaura or Sonogashira coupling can be performed selectively at the more reactive iodine-bearing C2 position. Subsequently, a second coupling reaction, such as a Buchwald-Hartwig amination, can be carried out at the less reactive chlorine-bearing C5 position. This stepwise approach provides a powerful tool for constructing highly complex and diverse molecular architectures from a single, readily available starting material.

| Reaction | Bond Formed | Typical Position of Reactivity | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C (aryl, vinyl) | C2 (Iodo) > C5 (Chloro) | Construction of biaryl and heteroaryl structures common in pharmaceuticals and materials. |

| Buchwald-Hartwig Amination | C-N | C2 (Iodo) or C5 (Chloro) | Synthesis of complex amines, anilines, and N-heterocycles. |

| Sonogashira Coupling | C-C (alkynyl) | C2 (Iodo) > C5 (Chloro) | Introduction of alkyne functionalities for further elaboration or for materials applications. |

| Heck Coupling | C-C (alkenyl) | C2 (Iodo) > C5 (Chloro) | Forms substituted alkenes, useful in natural product synthesis and polymer chemistry. |

Exploration of Novel Biological Activities and Therapeutic Applications

The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and neurological effects. This compound serves as a key intermediate for synthesizing novel compounds that can be evaluated for various therapeutic applications.

A significant area of research is the development of protein kinase inhibitors for cancer therapy. Kinases are crucial signaling proteins, and their dysregulation is a hallmark of many cancers. The this compound scaffold can be elaborated through the catalytic methods described above to create libraries of compounds designed to fit into the ATP-binding site of specific kinases. Furthermore, pyridine derivatives have shown promise in treating central nervous system (CNS) disorders, such as Alzheimer's disease and neuropathic pain, by modulating the activity of CNS receptors. The structural features of this compound allow for the systematic modification of its derivatives to optimize properties like binding affinity, selectivity, and blood-brain barrier penetration.

| Therapeutic Area | Potential Biological Target | Rationale for Exploration |

|---|---|---|

| Oncology | Protein Kinases (e.g., Chk1, CDK16) | Pyridine-based scaffolds are common in kinase inhibitors; functional groups allow for tuning of selectivity and potency. |

| Neurology | CNS Receptors (e.g., nAChRs, NMDA receptors) | Pyridine alkaloids and their synthetic analogs are known to have CNS activity and can penetrate the blood-brain barrier. |

| Infectious Diseases | Bacterial Enzymes | The pyridine nucleus is present in many antibacterial agents and can be used to develop novel antibiotics against resistant strains. |

| Inflammatory Diseases | Inflammatory Pathway Enzymes (e.g., COX, LOX) | Certain pyridine derivatives have demonstrated anti-inflammatory properties, suggesting potential for new drug development. |

Integration into Advanced Materials Science

The field of materials science is continuously searching for novel organic molecules with unique electronic and photophysical properties for applications in organic electronics. Pyridine-containing compounds are of particular interest for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the pyridine ring, combined with the electronic effects of its substituents, can be tailored to control the material's energy levels (HOMO/LUMO) and charge transport characteristics.

Derivatives of this compound are promising candidates for these applications. Through cross-coupling reactions, various aromatic and heteroaromatic groups can be attached to the pyridine core to create conjugated systems with desirable properties. For instance, these derivatives could be engineered to function as high-triplet-energy hole transport materials in OLEDs, which are crucial for achieving high efficiency and operational stability in blue phosphorescent devices. The ability to systematically modify the molecular structure allows for the fine-tuning of properties such as solubility, thermal stability, and solid-state packing, which are all critical for device performance.

| Application Area | Material Type | Role of this compound Derivative |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Hole Transport Material (HTM) | Forms a stable, high-triplet-energy layer to facilitate efficient hole injection and block exciton (B1674681) quenching. |

| Organic Photovoltaics (OPVs) | Electron Acceptor or Donor Material | The tunable electronic properties can be used to match the energy levels of other materials in the solar cell for efficient charge separation. |

| Organic Field-Effect Transistors (OFETs) | Organic Semiconductor | The planar structure of pyridine derivatives can promote ordered molecular packing, facilitating efficient charge transport in the transistor channel. |

| Sensors | Chemosensor Material | The nitrogen atom on the pyridine ring can act as a binding site for metal ions or other analytes, leading to a detectable change in optical or electronic properties. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To efficiently explore the vast chemical space accessible from this compound, modern drug discovery and materials development rely on combinatorial chemistry and high-throughput screening (HTS). Combinatorial chemistry involves the systematic and rapid synthesis of a large number of different but structurally related molecules, known as a library. The multiple reactive sites on this compound make it an ideal starting scaffold for building such libraries.

Using automated synthesis platforms, the C2 and C5 positions can be reacted with a diverse set of building blocks (e.g., various boronic acids for Suzuki coupling or amines for Buchwald-Hartwig amination) to generate thousands of unique derivatives. Once synthesized, these libraries can be subjected to high-throughput screening, where automated systems test each compound for a specific property, such as inhibition of a particular enzyme or its performance in an OLED device. This parallel approach dramatically accelerates the pace of discovery, allowing researchers to quickly identify "hit" compounds with desired activities from a large pool of candidates, which can then be selected for further optimization.

| Step | Description | Key Technology |

|---|---|---|

| 1. Library Design | Selection of diverse building blocks to react with the this compound scaffold to maximize structural diversity. | Computational Chemistry, Diversity-Oriented Synthesis |

| 2. Combinatorial Synthesis | Parallel synthesis of hundreds or thousands of derivatives using automated liquid handlers and reactors. | Automated Synthesis Platforms, Parallel Synthesis |

| 3. Plate Formatting | Dispensing each unique compound into individual wells of microtiter plates for screening. | Robotic Liquid Handlers |

| 4. High-Throughput Screening (HTS) | Rapidly testing the entire library in a specific biological or materials-based assay. | Automated Plate Readers, Mass Spectrometry, Imaging Systems |

| 5. Hit Identification & Validation | Analyzing the screening data to identify compounds with significant activity ("hits") and confirming their properties through secondary assays. | Data Analysis Software, Dose-Response Assays |

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-iodopyridin-3-amine, and how can purity be optimized?

Methodological Answer: A common synthesis involves halogenation of aminopyridine precursors. For example, iodination of 2-amino-5-chloropyridine using iodine monochloride (ICl) under controlled acidic conditions (e.g., HCl/NaNO₂) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (dichloromethane) achieves >95% purity . Key steps include temperature control (0–5°C during iodination) and stoichiometric monitoring to minimize byproducts like diiodinated analogs .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR : Use - and -NMR in CDCl₃ to identify aromatic protons (δ 6.6–8.0 ppm) and amine signals (δ ~5.0 ppm). Coupling patterns distinguish iodine’s anisotropic effects .

- IR : Look for N-H stretches (~3300 cm⁻¹) and C-I/C-Cl vibrations (~500–600 cm⁻¹) .

- Mass Spectrometry : HRMS (EI+) confirms molecular weight (calc. 254.46 g/mol) and isotopic patterns for Cl/I .

- X-ray Crystallography : Resolve halogen bonding (e.g., N-H⋯N and I⋯Cl interactions) and confirm molecular geometry .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazards : Classified as Acute Toxic and Irritant (H301, H315). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can iodination reaction conditions be optimized to minimize diiodinated byproducts?

Methodological Answer:

- Stoichiometry : Use a 1:1 molar ratio of iodine source (e.g., ICl) to substrate to avoid over-iodination .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and regioselectivity .

- Catalysis : Add catalytic CuI (0.1 eq.) to accelerate iodination at the 3-position .

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. What computational methods validate the compound’s vibrational and electronic properties?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311G(d,p) to model harmonic vibrational frequencies and compare with experimental IR data. Scale factors (0.961–0.975) adjust for anharmonicity .

- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the iodine site) .

Q. How does the chlorine-iodine substitution pattern influence CYP1A2 inhibition?

Methodological Answer:

- Structure-Activity Relationship (SAR) : The 5-Cl-3-I arrangement enhances π-π stacking with CYP1A2’s heme domain. Compare inhibition IC₅₀ values against analogs (e.g., 5-Br-3-I: IC₅₀ = 1.2 μM vs. 5-Cl-3-I: IC₅₀ = 0.8 μM) .

- Docking Studies : Use AutoDock Vina to simulate binding poses; the iodine atom occupies a hydrophobic pocket adjacent to Phe226 .

Q. How to resolve contradictions in reported biological activities of halogenated pyridinamines?

Methodological Answer:

- Meta-Analysis : Compare datasets using similarity indices (e.g., Tanimoto coefficients) to identify substituent-specific trends. For example, 5-Cl-3-I analogs show higher CYP1A2 affinity than 6-Cl-3-I derivatives (similarity index = 0.66 vs. 0.75) .

- Control Experiments : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate positional effects .

Q. What retrosynthetic strategies prioritize atom economy for scalable synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.